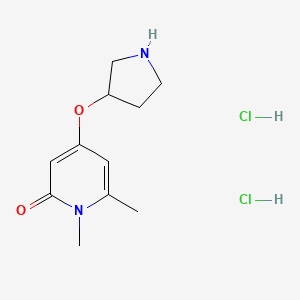![molecular formula C19H14N8O3 B2753116 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034599-19-2](/img/structure/B2753116.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several heterocyclic moieties, including 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine . These moieties are often found in pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. Intramolecular hydrogen bonding may occur between the N atom of the oxadiazole moiety and an NH2 group .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Researchers have synthesized a series of compounds including triazole, thiazole, and oxadiazole moieties, which were tested for their antibacterial activity against various bacteria strains such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa. Compounds demonstrated significant antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (Balandis et al., 2019).
Antitumor and Antimicrobial Activities
Novel compounds containing the N-arylpyrazole moiety were synthesized and evaluated for their antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to those of standard drugs against human breast and liver carcinoma cell lines, indicating their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Antimycobacterial Activity
Pyridine and pyrazine derivatives substituted with oxadiazoles were synthesized and tested against Mycobacterium tuberculosis. The study aimed to explore these compounds as carboxylic acid isosteres, with several showing significant antimycobacterial activity, providing a basis for further exploration of such compounds in tuberculosis treatment (Gezginci et al., 1998).
Synthesis and Anticancer Evaluation
Research on 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from isonicotinic acid hydrazide demonstrated significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of these compounds in developing new anticancer therapies (Abdo & Kamel, 2015).
Optimization of Pharmacokinetic Properties
Studies on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists aimed to optimize pharmacokinetic properties, leading to the identification of a clinical candidate. This research highlights the potential therapeutic applications of these compounds in treating conditions associated with the P2X7 receptor (Letavic et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8O3/c1-10-21-19(30-26-10)11-6-7-27-14(8-11)22-23-15(27)9-20-18(29)16-12-4-2-3-5-13(12)17(28)25-24-16/h2-8H,9H2,1H3,(H,20,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMZDLZERZJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NNC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

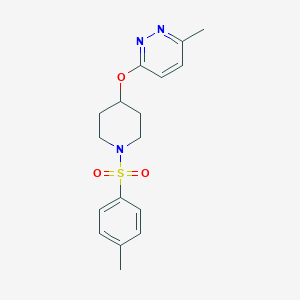
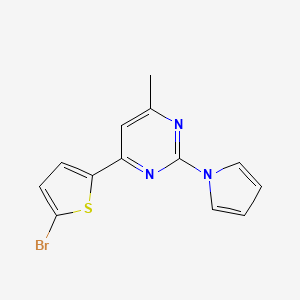
![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)


![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)
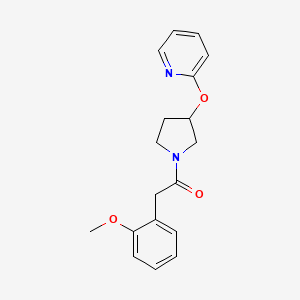
![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)
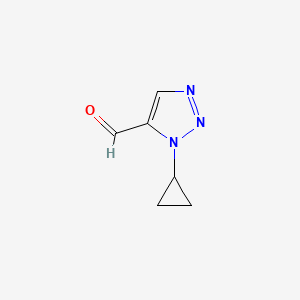
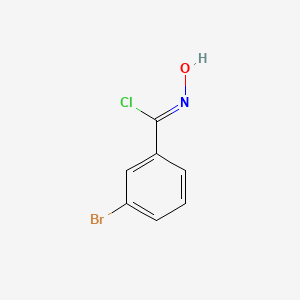

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)
